molecular formula C11H17NOS B2889895 1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one CAS No. 2194089-66-0

1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one

Cat. No. B2889895
CAS RN: 2194089-66-0
M. Wt: 211.32
InChI Key: DTJAGYOFWWONBV-UHFFFAOYSA-N
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Description

1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one , also known by its chemical formula C₇H₁₃NO₂ , is a spiro compound with intriguing structural features. The name hints at its spirocyclic nature, containing both a sulfur atom (thia) and a nitrogen atom (aza) in the spiro ring system. The prop-2-en-1-one moiety suggests the presence of a ketone group. This compound has been studied for its potential biological activities and synthetic applications .


Synthesis Analysis

The synthesis of 1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one involves intricate steps. Researchers have explored various synthetic routes, including cyclization reactions, spiroannulation, and functional group transformations. These methods aim to construct the spirocyclic core while introducing the prop-2-en-1-one functionality. Detailed studies on reaction conditions, reagents, and yields are essential for optimizing the synthesis .


Molecular Structure Analysis

The molecular structure of this compound reveals a spiro ring system, where the sulfur and nitrogen atoms form a bridge between two adjacent carbon atoms. The ketone group contributes to its reactivity. Analyzing bond angles, torsion angles, and stereochemistry provides insights into its stability and conformational preferences. Computational studies, such as density functional theory (DFT), can further elucidate its electronic properties .


Chemical Reactions Analysis

  • Bioconjugation : Researchers have explored linking this compound to biomolecules for targeted drug delivery or imaging applications .


Physical And Chemical Properties Analysis

  • Safety Information : The compound may cause skin and eye irritation. Proper handling precautions are necessary .

properties

IUPAC Name

1-(5-thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-2-10(13)12-7-6-11(4-3-5-11)14-9-8-12/h2H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJAGYOFWWONBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(CCC2)SCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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